(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-13-9-14(2)21(20-13)17(16-6-8-24-12-16)10-19-18(22)4-3-15-5-7-23-11-15/h3-9,11-12,17H,10H2,1-2H3,(H,19,22)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKMKACRDWNBAL-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C=CC2=CSC=C2)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(CNC(=O)/C=C/C2=CSC=C2)C3=CSC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a synthetic compound that combines pyrazole and thiophene moieties, which are known for their diverse biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer effects, supported by various research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyrazole ring : A five-membered heterocyclic compound containing nitrogen.
- Thiophene rings : Contributing to the compound's aromatic character and potential biological interactions.
- Acrylamide functional group : Known for its reactivity and role in biological systems.
The structural formula can be represented as follows:
Antibacterial Activity
Research indicates that compounds with similar structures often exhibit significant antibacterial properties. For instance, pyrazole derivatives have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory activity of thiophene and pyrazole derivatives. For example:
- In vivo studies demonstrated that certain pyrazole derivatives significantly reduced inflammation in carrageenan-induced rat paw edema models, with some compounds showing effectiveness comparable to established anti-inflammatory drugs like celecoxib .
- The compound's mechanism may involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy:
- In vitro studies have shown that thiophene-containing compounds can inhibit tumor cell proliferation. For instance, derivatives similar to this compound have demonstrated IC50 values indicating significant cytotoxicity against various cancer cell lines .
- The mechanism of action may involve disruption of tubulin dynamics, as observed in studies where thiophene derivatives interacted with tubulin-binding sites .
Comparative Activity Table
Case Study 1: Anti-inflammatory Efficacy
A study evaluated various pyrazole derivatives for their anti-inflammatory effects using a carrageenan-induced edema model. The most potent derivative exhibited an ED50 value significantly lower than celecoxib, indicating superior efficacy in reducing inflammation.
Case Study 2: Anticancer Activity
In another investigation, a series of thiophene-pyrazole hybrids were tested against several cancer cell lines. Notably, one compound showed an IC50 value of 5.46 µM against Hep3B cells, suggesting strong potential for further development as an anticancer agent.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that pyrazole derivatives like this compound can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have demonstrated effectiveness against breast and colon cancer by modulating key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further development in treating bacterial infections.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated apoptosis in colon cancer cells with IC50 values lower than standard chemotherapeutics. |
| Study B | Anti-inflammatory Effects | Showed significant inhibition of TNF-α production at low concentrations (10 µM). |
| Study C | Antimicrobial Properties | Reported effective inhibition against Gram-positive bacteria with zones of inhibition exceeding 15 mm. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Thiophene Motifs
Compound A: 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (from )
- Key Differences: Substitution pattern: Compound A features a phenyl group at pyrazole-N1 and a thiophen-2-yl group at pyrazole-C3, whereas the target compound has 3,5-dimethylpyrazole and thiophen-3-yl at the ethyl linker.
- Bioactivity: Compound A’s cyano group enhances its role as a chemotherapeutic agent by interacting with cysteine residues in target proteins .
Compound B : (Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (from )
- Key Differences :
Thiophene-Acrylamide Derivatives
Compound C: (E)-1,5-Bis(2-chlorobenzylidene)thiocarbonohydrazide (from )
- Key Differences: Core structure: Compound C replaces pyrazole with a triazole-thione ring, reducing hydrogen-bond donor capacity but increasing sulfur-mediated interactions. Bioactivity**: The thiocarbonohydrazide moiety in Compound C enhances metal-chelating properties, making it relevant in catalysis or antimicrobial applications .
Crystallographic Validation
- Target Compound : Single-crystal X-ray diffraction (SC-XRD) analysis would utilize SHELX software for structure refinement, as demonstrated for related heterocycles . Key parameters include:
- Bond lengths: C–C distances in the acrylamide moiety (~1.33 Å for the double bond).
- Torsion angles: Planarity of the pyrazole-thiophene-ethyl-acrylamide backbone.
- Compound A : Validated via SC-XRD, showing a dihedral angle of 12.5° between pyrazole and thiophene rings, indicating moderate conjugation .
Pharmacological Potential
- Target Compound: Predicted to inhibit kinases or proteases due to acrylamide’s electrophilic nature and pyrazole’s hydrogen-bonding capability. No direct bioactivity data is available, but analogues like Compound A show anticancer activity (IC₅₀ = 8.2 µM against MCF-7 cells) .
- Compound B : Exhibits antitubercular activity (MIC = 4 µg/mL) attributed to nitro group-mediated ROS generation .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Basic: What synthetic routes are recommended for preparing (E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Prepare the pyrazole-thiophene ethylamine intermediate via nucleophilic substitution. For example, react 3,5-dimethyl-1H-pyrazole with a thiophene-substituted epoxide or alkyl halide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduce the acrylamide moiety via acylation. React the amine intermediate with (E)-3-(thiophen-3-yl)acryloyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine to stabilize the reaction .
- Critical Note: Ensure stereochemical control of the acrylamide’s (E)-configuration by using inert atmospheres (N₂/Ar) and monitoring reaction temperature to prevent isomerization .
Basic: How can the (E)-configuration of the acrylamide group be confirmed experimentally?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- ¹H NMR: Observe coupling constants (J) between the α- and β-vinylic protons. For the (E)-isomer, J values typically range from 12–16 Hz due to trans-diaxial coupling .
- X-ray Crystallography: Resolve the crystal structure to unambiguously confirm spatial arrangement. Co-crystallization with a heavy atom (e.g., iodine) may enhance diffraction quality .
- IR Spectroscopy: Validate hydrogen bonding patterns (e.g., N–H stretching at ~3300 cm⁻¹), which can influence crystallization behavior and stability .
Advanced: How can researchers optimize the synthesis for higher yield and purity?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to improve efficiency and reduce side reactions .
- Solvent Effects: Evaluate polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction kinetics and byproduct formation .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time and energy input while maintaining stereoselectivity .
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC for challenging separations .
Advanced: What methodologies are recommended for assessing the compound’s biological activity in anticancer research?
Methodological Answer:
Focus on mechanism-driven assays:
- Cytotoxicity Screening: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Include positive controls (e.g., cisplatin) and validate via dose-response curves .
- Apoptosis Assays: Perform Annexin V-FITC/PI staining followed by flow cytometry to quantify early/late apoptotic cells .
- Cell Cycle Analysis: Use propidium iodide staining to identify phase-specific arrest (e.g., G1/S checkpoint) .
- Target Validation: Conduct molecular docking studies against kinases (e.g., EGFR) using AutoDock Vina to predict binding affinities .
Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Docking Simulations: Use Schrödinger Suite or MOE to model interactions with biological targets (e.g., tubulin, DNA topoisomerases). Prioritize residues involved in hydrogen bonding (pyrazole N–H) and π-π stacking (thiophene rings) .
- QSAR Studies: Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous and membrane-bound states .
Advanced: What strategies mitigate solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvent Systems: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffers containing cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) .
- Salt Formation: Synthesize hydrochloride or sodium salts to improve aqueous solubility while monitoring stability via pH-adjusted UV-Vis spectroscopy .
- Nanoformulation: Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles for sustained release in cell culture media .
Advanced: How should researchers address contradictory data between biological activity and structural analogs?
Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values across analogs with systematic variation (e.g., thiophene vs. furan substitution) using heatmaps or radar charts .
- Crystallographic Overlays: Superimpose X-ray structures of active/inactive analogs to identify critical steric or electronic differences .
- Proteomics Profiling: Perform kinome-wide screening (e.g., KinomeScan) to identify off-target interactions that may explain discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
